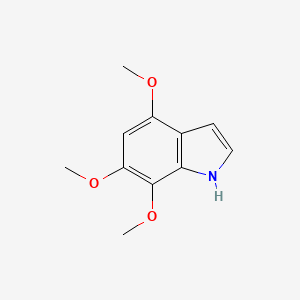

4,6,7-trimethoxy-1H-indole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4,6,7-trimethoxy-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-13-8-6-9(14-2)11(15-3)10-7(8)4-5-12-10/h4-6,12H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXPLALMJOKMQGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C2=C1C=CN2)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101311344 | |

| Record name | 4,6,7-Trimethoxy-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101311344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161156-02-1 | |

| Record name | 4,6,7-Trimethoxy-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=161156-02-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,6,7-Trimethoxy-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101311344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4,6,7 Trimethoxy 1h Indole and Its Analogues

Classical Indole (B1671886) Synthesis Strategies Applied to Trimethoxyindoles

Traditional methods for indole synthesis, many discovered in the late 19th and early 20th centuries, remain foundational in organic synthesis. However, their application to heavily substituted electron-rich systems, such as the precursors for trimethoxyindoles, often requires significant modification to control regioselectivity and mitigate the formation of side products.

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a robust and widely used method for preparing indoles from the acid-catalyzed thermal cyclization of an arylhydrazone. byjus.comwikipedia.org The arylhydrazone is typically formed in situ from the condensation of a substituted phenylhydrazine (B124118) with an aldehyde or ketone. byjus.com

The mechanism proceeds through the formation of a phenylhydrazone, which, after protonation, isomerizes to an enamine tautomer. wikipedia.org A key synarchive.comsynarchive.com-sigmatropic rearrangement then occurs, breaking the N-N bond and forming a diimine intermediate. Subsequent cyclization, elimination of ammonia, and rearomatization yield the final indole product. wikipedia.org

For the synthesis of 4,6,7-trimethoxy-1H-indole, the starting material would be 2,3,5-trimethoxyphenylhydrazine. The presence of multiple electron-donating methoxy (B1213986) groups on the phenylhydrazine ring generally accelerates the reaction. youtube.com However, the substitution pattern can also lead to challenges. Research on methoxy-substituted phenylhydrazones has shown that cyclization can sometimes occur at a position occupied by a methoxy group, leading to "abnormal" products where the methoxy group is eliminated or substituted. nih.gov For instance, the synthesis of 7-methoxyindoles can be problematic, highlighting the need for carefully controlled reaction conditions to ensure the desired cyclization and prevent the formation of regioisomeric or undesired side products. nih.gov

Table 1: Key Aspects of the Fischer Indole Synthesis

| Feature | Description |

|---|---|

| Reactants | Substituted phenylhydrazine and an aldehyde or ketone. wikipedia.org |

| Catalysts | Brønsted acids (e.g., HCl, H₂SO₄, PPA) or Lewis acids (e.g., ZnCl₂, BF₃). wikipedia.org |

| Key Intermediate | Arylhydrazone, which undergoes a synarchive.comsynarchive.com-sigmatropic rearrangement. wikipedia.org |

| Challenges with Methoxy Groups | Potential for abnormal cyclization and elimination of the methoxy substituent, requiring optimization of acid catalyst and temperature. nih.gov |

The Bischler-Möhl indole synthesis involves the reaction of an α-halo-ketone with an excess of an aniline (B41778) to form a 2-aryl-indole. wikipedia.org Despite its long history, the classical version of this reaction has been hampered by harsh conditions and often poor yields. wikipedia.org The mechanism involves the initial formation of an α-arylamino-ketone intermediate, which then undergoes an acid-catalyzed cyclization and dehydration to yield the indole. wikipedia.orgyoutube.com

To synthesize analogues of this compound using this method, a polysubstituted aniline such as 3,5-dimethoxyaniline (B133145) or 2,3,5-trimethoxyaniline (B13039003) would be required. A significant modification involves a one-pot procedure using lithium bromide and sodium bicarbonate, which has been successfully applied to synthesize 3-substituted-4,6-dimethoxyindoles from 3,5-dimethoxyaniline and various 2-haloketones. researchgate.net This demonstrates a milder, more efficient approach to constructing methoxy-substituted indoles. Furthermore, the development of microwave-assisted, solvent-free Bischler-Möhl syntheses offers a more contemporary and efficient alternative to the classical high-temperature conditions. researchgate.net

The Hemetsberger-Knittel synthesis is a thermal reaction that converts a 3-aryl-2-azido-propenoic ester into an indole-2-carboxylic ester. wikipedia.org The reaction is believed to proceed through the thermal decomposition of the vinyl azide (B81097) to a nitrene intermediate, which then undergoes intramolecular C-H insertion to form the indole ring. wikipedia.orgresearchgate.net

This method is particularly useful for producing indoles with a carboxylic ester at the 2-position, which can be a handle for further functionalization. semanticscholar.org The starting materials, α-azidocinnamate esters, are typically prepared via a condensation reaction between an aryl aldehyde and an α-azidoacetate. researchgate.net For the synthesis of a 4,6,7-trimethoxyindole derivative, 2,3,5-trimethoxybenzaldehyde (B33023) would be the required starting material. The reaction yields are often high, though the synthesis and stability of the azide starting material can be a drawback. wikipedia.org Modern adaptations using microwave irradiation can significantly accelerate the reaction and can also be used to promote the decarboxylation of the resulting indole-2-carboxylate (B1230498) product. doi.org

The Nenitzescu indole synthesis is a reaction between a benzoquinone and a β-aminocrotonic ester, which, under acid catalysis, yields 5-hydroxyindole (B134679) derivatives. synarchive.comwikipedia.org The mechanism involves a Michael addition followed by a nucleophilic attack from the enamine and subsequent elimination. wikipedia.org

Direct synthesis of this compound via the standard Nenitzescu reaction is not feasible, as the method inherently produces a 5-hydroxyindole. synarchive.com However, it provides a viable route to hydroxylated analogues that could potentially be converted to the target compound through subsequent methylation steps. For instance, reacting 2,6-dimethoxy-1,4-benzoquinone (B191094) with a β-aminoacrylate would be expected to yield a 5-hydroxy-4,7-dimethoxyindole derivative. The use of Lewis acid catalysts has been shown to improve the efficiency of the Nenitzescu synthesis. researchgate.net

Modern and Regioselective Synthetic Routes

Modern synthetic chemistry has introduced powerful new methods for indole synthesis that offer greater efficiency, milder conditions, and, crucially, higher regioselectivity. Palladium-catalyzed reactions have been at the forefront of these developments.

Palladium catalysis has opened up numerous avenues for the construction of the indole nucleus with excellent control over substituent placement. These methods are particularly advantageous for preparing complex, polysubstituted indoles.

One prominent strategy is a modification of the Fischer indole synthesis, where N-arylhydrazones are prepared via a palladium-catalyzed cross-coupling of an aryl bromide with benzophenone (B1666685) hydrazone. organic-chemistry.org The resulting N-aryl benzophenone hydrazone can then undergo an exchange reaction with a ketone and subsequent acid-catalyzed Fischer indolization. organic-chemistry.org This approach avoids the often-sensitive aryl hydrazine (B178648) intermediates.

Another powerful method is the palladium-catalyzed intramolecular cyclization of 2-alkynylanilines. For example, heating an N-benzylidene-2-(1-pentynyl)aniline with a palladium catalyst can produce 2-substituted-3-(1-alkenyl)indoles. organic-chemistry.org This strategy allows for the construction of functionalized indoles that are difficult to access through classical means.

The intramolecular Heck reaction represents another key palladium-catalyzed route. Suitably substituted 2-halo-N-allylanilines can undergo intramolecular cyclization in the presence of a palladium catalyst to form the indole ring system. researchgate.net This method has been optimized to proceed in high yield using specific palladium catalysts and ligands. researchgate.net

Finally, the reductive cyclization of β-nitrostyrenes using a palladium catalyst offers an atom-efficient pathway to indoles. mdpi.com While this method has shown promise, its efficiency can be dependent on the substitution pattern of the starting nitrostyrene. mdpi.com

Table 2: Overview of Modern Palladium-Catalyzed Indole Syntheses

| Method | Starting Materials | Key Features |

|---|---|---|

| Buchwald-Hartwig/Fischer Synthesis | Aryl bromide, benzophenone hydrazone, ketone. organic-chemistry.org | Avoids isolation of sensitive aryl hydrazines; broad substrate scope. organic-chemistry.org |

| Alkyne/Imine Cyclization | 2-(1-alkynyl)-N-alkylideneaniline. organic-chemistry.org | Forms C2-C3 bond; provides access to functionalized 3-alkenylindoles. organic-chemistry.org |

| Intramolecular Heck Reaction | 2-halo-N-allylaniline. researchgate.net | Efficient cyclization to form the five-membered ring. researchgate.net |

| Reductive Cyclization | β-Nitrostyrene. mdpi.com | Atom-efficient process, though yield can be substrate-dependent. mdpi.com |

Reductive Cyclization Strategies

Reductive cyclization is a powerful and widely used method for the synthesis of the indole nucleus, typically involving the formation of the pyrrole (B145914) ring from an ortho-substituted nitroarene. This strategy hinges on the reduction of a nitro group to an amine, which then undergoes an intramolecular cyclization with a suitably positioned functional group.

A classic and versatile approach is the reductive cyclization of an o-nitrostyrene derivative. orgsyn.org This process can be achieved using various reducing systems. For instance, catalytic hydrogenation using catalysts like Raney nickel with hydrazine hydrate (B1144303) is an effective method for converting (E)-β-enamino-2-nitrostyrenes into the corresponding indoles under relatively mild conditions. orgsyn.org The reaction proceeds through the reduction of the nitro group, followed by intramolecular condensation and elimination to form the indole ring.

Another prominent method involves the palladium-catalyzed reductive cyclization of 2-nitrostyrenes using carbon monoxide (CO) as the reductant. researchgate.netnih.gov In this reaction, CO serves as the deoxygenating agent, converting the nitro group into a reactive nitrene or nitroso intermediate that rapidly cyclizes. Phenyl formate (B1220265) has been identified as an effective and more manageable CO surrogate, which decomposes under base-catalyzed conditions to release CO in situ, thus avoiding the need for handling pressurized carbon monoxide gas. researchgate.net The efficiency of this palladium-catalyzed reaction can be significantly influenced by the choice of ligand, with phenanthroline-based ligands showing excellent activity. researchgate.net

More recently, photo-induced reductive Heck cyclization has emerged as a modern alternative. nih.gov This method can activate C(sp²)–Cl bonds in substrates like N-(2-chlorobenzoyl)indoles using light (e.g., UVA/blue LEDs) without a photocatalyst. The process involves a photo-induced electron transfer to form radical intermediates, which then undergo intramolecular radical cyclization to construct polycyclic indolinyl structures. nih.gov

Below is a table summarizing key aspects of different reductive cyclization strategies applicable to indole synthesis.

| Strategy | Precursor Type | Typical Reagents/Catalysts | Key Features |

| Batcho-Leimgruber | o-Nitrotoluene derivative | DMFDMA, Pyrrolidine; Raney Ni, N₂H₄ | Two-step process from nitrotoluenes; forms an enamine intermediate before reduction. orgsyn.org |

| Palladium-Catalyzed | o-Nitrostyrene | Pd(OAc)₂, Ligand (e.g., phenanthroline), CO or Phenyl Formate | High yields; can be tuned by ligand choice; avoids harsh reductants. researchgate.net |

| Photo-induced Heck | N-(2-chlorobenzoyl)indole | DIPEA, Light (UVA/Blue LEDs) | Metal- and photocatalyst-free; proceeds via radical intermediates. nih.gov |

Multi-Component Reaction Pathways

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all starting materials, represent a highly efficient strategy for generating molecular complexity. nih.gov In the context of indole chemistry, MCRs offer rapid access to diverse and complex indole-containing heterocycles. nih.govresearchgate.net

While many indole-based MCRs utilize the nucleophilicity of the C3-position of a pre-formed indole ring, other strategies build the indole core itself or fuse new rings onto it. nih.govarkat-usa.org For instance, a modular MCR has been developed for the assembly of indole-fused seven-membered heterocycles from an indole, formaldehyde, and an amino hydrochloride. nih.govrsc.org This highlights the utility of MCRs in the functionalization of the indole scaffold.

The synthesis of the core indole ring system via MCRs often involves precursors that can generate the key bonds in a sequential or domino fashion. Although direct MCR synthesis of this compound is not prominently documented, the principles can be applied by selecting appropriately substituted precursors. For example, a reaction involving a trimethoxyaniline derivative, an aldehyde, and an isocyanide (an Ugi-type reaction) could theoretically be designed to construct the desired substituted indole framework. arkat-usa.org

The table below outlines a generalized scheme for a hypothetical MCR approach to a substituted indole.

| Component A | Component B | Component C | Potential Product |

| Substituted Aniline (e.g., 2,3,5-Trimethoxyaniline) | Aldehyde/Ketone | Isocyanide | Functionalized Indole Derivative |

| 3-Cyanoacetylindole | Aldehyde | Malononitrile | Indolylnicotinonitrile researchgate.net |

| Indole | Formaldehyde | Amino Hydrochloride | Indole-fused Oxadiazepine nih.gov |

The power of MCRs lies in their synthetic efficiency and ability to rapidly generate libraries of compounds for screening purposes. researchgate.net

Electrophilic Aromatic Substitution for Methoxy Group Introduction

Electrophilic aromatic substitution (EAS) is a fundamental reaction of indoles. The indole nucleus is electron-rich, making it highly reactive towards electrophiles. bhu.ac.in However, this reactivity is regioselective. The most nucleophilic position is C3, which is estimated to be orders of magnitude more reactive than any position in benzene (B151609). wikipedia.orgic.ac.uk If the C3 position is blocked, substitution typically occurs at C2. Substitution on the carbocyclic (benzene) portion of the indole ring via EAS is generally difficult and only occurs after the N1, C2, and C3 positions have been substituted. wikipedia.org

Therefore, the direct introduction of three methoxy groups onto the benzene ring of an unsubstituted 1H-indole at positions 4, 6, and 7 via electrophilic aromatic substitution is not a synthetically viable strategy. The inherent reactivity of the pyrrole ring directs electrophiles away from the desired positions.

The synthesis of methoxy-activated indoles, including this compound, almost invariably involves starting with precursors that already contain the methoxy groups on the aromatic ring. chim.it Synthetic strategies typically begin with commercially available di- or trimethoxyaniline or benzaldehyde (B42025) derivatives, which are then used to construct the indole ring. chim.itunca.edu This approach bypasses the challenge of controlling regioselectivity on the indole core and ensures the correct placement of the methoxy substituents from the outset.

The primary sites of electrophilic attack on the indole nucleus are summarized below.

| Position | Reactivity | Comments |

| C3 | Highest | Preferred site of attack due to the formation of a stable indoleninium cation intermediate. bhu.ac.in |

| C2 | Moderate | Becomes the site of attack if C3 is substituted. bhu.ac.in |

| N1 | Moderate | Protonation can occur, but C3 protonation is thermodynamically more stable. bhu.ac.in |

| C4, C5, C6, C7 | Low | Substitution on the benzene ring is disfavored unless the pyrrole ring is fully substituted or under specific acidic conditions. wikipedia.org |

Synthetic Approaches from Precursor Aniline and Benzaldehyde Derivatives

Building the indole scaffold from functionalized benzene derivatives is the most common and reliable method for producing specifically substituted indoles like this compound. Several classic named reactions are employed for this purpose, starting from precursors such as substituted anilines, phenylhydrazines, and benzaldehydes. chim.it

One of the most venerable methods is the Fischer indole synthesis , which involves the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions. wikipedia.org To synthesize a 4,6,7-trimethoxyindole, one would require the corresponding 2,3,5-trimethoxyphenylhydrazine as a starting material.

The Hemetsberger-Knittel synthesis provides a direct route to indole-2-carboxylates. This method was successfully utilized to synthesize the related methyl 5,6,7-trimethoxy-1H-indole-2-carboxylate. unca.edu The process starts with an aldol (B89426) condensation between a benzaldehyde (e.g., 3,4,5-trimethoxybenzaldehyde) and ethyl azidoacetate to form a vinyl azide. This intermediate then undergoes thermal cyclization to yield the indole ester, which can subsequently be decarboxylated to the parent indole. unca.edu

The Bischler indole synthesis is another key method, involving the reaction of an α-halo-ketone with an excess of an arylamine. chim.it By choosing a suitably substituted arylamine, such as 2,3,5-trimethoxyaniline, one could construct the desired 4,6,7-trimethoxyindole core.

A comparison of these precursor-based methods is provided in the table below.

| Synthetic Method | Key Precursors | Intermediate(s) | Primary Product |

| Fischer Synthesis | Substituted Phenylhydrazine, Aldehyde/Ketone | Hydrazone | 2- and/or 3-substituted Indole wikipedia.org |

| Hemetsberger Synthesis | Substituted Benzaldehyde, Ethyl Azidoacetate | Vinyl Azide | Indole-2-carboxylate unca.edu |

| Bischler Synthesis | Substituted Arylamine, α-Halo-ketone | α-Arylamino-ketone | Variously substituted Indole chim.it |

Optimization of Reaction Conditions and Yield Enhancement

The synthesis of complex molecules like this compound often involves multi-step sequences where yields can be modest, necessitating careful optimization of reaction conditions. unca.edu Enhancing reaction yield is critical for making a synthetic route efficient and practical for academic or commercial use. Optimization can involve systematically varying parameters such as solvent, temperature, catalyst, ligands, and reactant concentrations. beilstein-journals.org

For example, in the Hemetsberger synthesis of a trimethoxyindole ester, modest yields were reported, prompting investigations into improving the reaction efficiency. unca.edu Such optimization efforts might include screening different solvents or adjusting the temperature for the thermal cyclization of the vinyl azide intermediate. In one reported multi-step synthesis, changing the solvent in a related reaction step from methanol (B129727) to a mixture of THF and HMPA was found to improve the outcome. unca.edu

Modern approaches to reaction optimization increasingly employ data-driven techniques and machine learning algorithms to more efficiently explore the vast parameter space and predict optimal conditions. beilstein-journals.org However, for most academic labs, traditional screening remains the primary tool. An example of systematic optimization is ligand screening for metal-catalyzed reactions. In the Pd-catalyzed reductive cyclization of nitrostyrenes, screening various pyridyl-functionalized ligands revealed that steric bulk near the palladium center had a beneficial effect, leading to nearly quantitative yields of the desired indole product. researchgate.net

The following table illustrates a hypothetical optimization study for a generic reaction step.

| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Yield (%) |

| 1 | Pd(OAc)₂ (2) | Toluene | 80 | 45 |

| 2 | Pd(OAc)₂ (2) | DMF | 80 | 62 |

| 3 | Pd(OAc)₂ (2) | Acetonitrile | 80 | 75 |

| 4 | Pd(OAc)₂ (2) | Acetonitrile | 100 | 81 |

| 5 | Pd₂(dba)₃ (1) | Acetonitrile | 100 | 85 |

Scalable Synthesis Considerations for Academic Research

Moving a synthesis from a small-scale discovery phase to a larger, gram-scale production for academic research introduces several practical challenges. The high cost of some indole derivatives, such as 5,6,7-trimethoxy-1H-indole which was reported to cost over $1500 per gram, provides a strong incentive for developing an efficient and scalable in-house synthesis. unca.edu

Key considerations for scalable academic synthesis include:

Cost and Availability of Starting Materials: Routes that rely on inexpensive and readily available bulk chemicals are preferred over those requiring exotic or costly reagents.

Reagent and Reaction Safety: Conditions that require high pressures (e.g., CO gas), highly toxic reagents, or potentially explosive intermediates (like some azides) should be handled with extreme care or replaced with safer alternatives. The use of formate esters as CO surrogates is an example of such a substitution. researchgate.net

Reaction Robustness and Reproducibility: The chosen reactions should be reliable and give consistent yields when the scale is increased.

Purification: Purification by column chromatography, while standard for small-scale work, becomes tedious and expensive at a larger scale. Developing synthetic steps that yield products pure enough after a simple filtration or recrystallization is highly advantageous. Several methodologies have been demonstrated on a gram scale to show their applicability for larger preparations. researchgate.netresearchgate.net

Ultimately, a successful academic-scale synthesis balances chemical efficiency with practical considerations of cost, safety, and labor, enabling the production of sufficient material for further research.

Derivatization and Functionalization of the 4,6,7 Trimethoxy 1h Indole Core

Regioselective Functionalization Studies

The strategic placement of functional groups onto the indole (B1671886) scaffold is crucial for synthesizing complex molecules. The electronic properties of the indole ring system inherently favor certain positions for substitution.

Electrophilic Substitution Reactions on the Indole Nucleus

The indole ring is a π-excessive heterocyclic system, making it highly reactive toward electrophiles. samipubco.com Theoretical and experimental studies on various indole derivatives consistently show that electrophilic substitution preferentially occurs at the C3 position of the pyrrole (B145914) ring. rsc.orgresearchgate.net This preference is due to the ability of the nitrogen atom to stabilize the intermediate carbocation (the arenium ion) more effectively when the attack happens at C3, without disrupting the aromaticity of the fused benzene (B151609) ring. researchgate.netlibretexts.org

For polysubstituted indoles, the existing substituents significantly influence the reactivity. The three electron-donating methoxy (B1213986) groups on the benzene portion of 4,6,7-trimethoxy-1H-indole would be expected to further increase the electron density of the entire ring system, enhancing its nucleophilicity and making it even more reactive towards electrophiles compared to unsubstituted indole. However, specific studies detailing the electrophilic substitution outcomes for this compound are not available.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a reaction pathway for aromatic compounds that is generally facilitated by the presence of strong electron-withdrawing groups (such as nitro or cyano groups) positioned ortho or para to a suitable leaving group (like a halide). These electron-withdrawing groups are necessary to activate the ring for attack by a nucleophile and stabilize the negatively charged intermediate (a Meisenheimer complex).

The this compound core is characterized by three electron-donating methoxy groups, which deactivate the aromatic ring towards nucleophilic attack. Therefore, this compound is not expected to undergo nucleophilic aromatic substitution reactions under standard SNAr conditions. No literature detailing such reactions on this specific compound could be identified.

N-Substitution Strategies

The nitrogen atom of the indole ring possesses a slightly acidic proton (pKa ≈ 16-17) and can be deprotonated by a sufficiently strong base, such as sodium hydride (NaH), to form a nucleophilic indolide anion. samipubco.com This anion can then react with various electrophiles, like alkyl halides, in an SN2 reaction to yield N-substituted indoles. samipubco.com This two-step protocol is a common and effective method for N-alkylation. samipubco.commasterorganicchemistry.com

Alternative, milder methods have also been developed, such as using dimethyl carbonate or dibenzyl carbonate in the presence of a catalytic amount of a base like 1,4-diazabicyclo[2.2.2]octane (DABCO). masterorganicchemistry.com While these are general strategies applicable to a wide range of indole derivatives, specific examples and optimized conditions for the N-substitution of this compound have not been reported. Research on the related 4,6-dimethoxy-1H-indole shows it can be N-alkylated with chloroacetic acid as a first step toward more complex heterocyclic systems. researchgate.netyoutube.com

Introduction of Diverse Functional Groups

Halogenation

Halogenation of indoles is a common electrophilic substitution reaction. khanacademy.org The reaction typically proceeds readily at the C3 position. For indoles with strong activating groups, the reaction can be vigorous and may require mild halogenating agents or specific conditions to avoid polysubstitution or degradation.

While no specific halogenation studies on this compound are available, research on the related 4,6-dimethoxyindoles indicates that bromination can be performed effectively when an electron-withdrawing group is also present on the ring to modulate its high reactivity. This allows for controlled introduction of bromine at various positions, including C2, C5, and C7, depending on the directing influence of the other substituents.

Formylation and Nitration

Formylation of indoles is most commonly achieved via the Vilsmeier-Haack reaction. This reaction uses a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group (-CHO), almost exclusively at the C3 position of electron-rich indoles. khanacademy.org Given the highly activated nature of the this compound ring system, it is expected to be highly reactive under Vilsmeier-Haack conditions. An "extended" Vilsmeier methodology has been applied to the related 4,6-dimethoxyindole to add a propenal substituent.

Nitration is another classic electrophilic aromatic substitution. The reaction on the indole nucleus is often complex due to the sensitivity of the indole ring to the strong acidic conditions typically used (e.g., nitric acid and sulfuric acid). khanacademy.org For highly activated indoles, milder nitrating agents are often required to achieve selective nitration and prevent oxidative decomposition. Studies on 4,6-dimethoxyindoles have shown that nitration using nitric acid adsorbed on silica (B1680970) can lead to 2-nitro or 7-nitro products, but only when a directing electron-withdrawing group is already present on the indole.

Synthesis of Fused-Ring Systems Incorporating Trimethoxyindoles

The indole scaffold serves as a versatile building block for the construction of more complex, polycyclic systems. The synthesis of fused-ring systems incorporating the this compound moiety can lead to novel heterocyclic structures with potential applications in materials science and medicinal chemistry. Two prominent examples of such fused systems are carbazoles and β-carbolines.

The synthesis of carbazoles, which feature a benzene ring fused to the indole at the 2,3-position, can be achieved through various methods, including the Fischer indole synthesis, which is a cornerstone of indole chemistry. wikipedia.orgbyjus.comnih.gov This reaction involves the acid-catalyzed cyclization of a phenylhydrazone. wikipedia.orgbyjus.com While direct application to form a carbazole (B46965) from this compound would require a different strategy, related methods for carbazole synthesis often involve the cyclization of appropriately substituted biphenyls or the annulation onto an existing indole ring. nsf.govnih.govresearchgate.net For instance, palladium-catalyzed intramolecular C-H amination of N-aryl-2-amino-biphenyls is a modern approach to carbazole synthesis. Given the electron-rich nature of the this compound, it could potentially undergo annulation reactions with suitable dienophiles or be a precursor for intramolecular cyclization strategies to form carbazole derivatives.

β-Carbolines, or pyrido[3,4-b]indoles, are another important class of fused indole heterocycles. The most common method for their synthesis is the Pictet-Spengler reaction, which involves the condensation of a tryptamine (B22526) derivative with an aldehyde or ketone, followed by acid-catalyzed cyclization. wikipedia.orgnih.govresearchgate.netsci-hub.se To synthesize a β-carboline from the this compound core, one would typically start with the corresponding 4,6,7-trimethoxytryptamine. The reaction of this tryptamine with various aldehydes would lead to the formation of 1-substituted-tetrahydro-β-carbolines, which can then be aromatized to the corresponding β-carbolines. The specific substitution at the 1-position of the resulting β-carboline can be modulated by the choice of the aldehyde used in the Pictet-Spengler reaction.

Table 2: General Methods for the Synthesis of Indole-Fused Ring Systems

| Fused System | Synthetic Method | Key Precursors | Reference |

| Carbazole | Fischer Indole Synthesis | Phenylhydrazone and a cyclohexanone (B45756) derivative | wikipedia.orgresearchgate.net |

| Carbazole | Palladium-catalyzed C-H amination | N-aryl-2-amino-biphenyl | researchgate.net |

| β-Carboline | Pictet-Spengler Reaction | Tryptamine and an aldehyde/ketone | wikipedia.orgnih.govresearchgate.net |

Development of Hybrid Molecules and Conjugates featuring the this compound Moiety

Molecular hybridization is a powerful strategy in drug discovery that involves combining two or more pharmacophoric units into a single molecule to create a new chemical entity with potentially enhanced or synergistic biological activities. nih.govnih.gov The this compound moiety, with its unique electronic properties and potential for biological interactions, is an attractive building block for the design of such hybrid molecules.

A notable example in this area is the development of combretastatin (B1194345) analogs. Combretastatin A-4 is a natural product known for its potent tubulin polymerization inhibitory activity. Researchers have designed and synthesized analogs where the B-ring of combretastatin A-4 is replaced by an indole moiety. nih.gov In one study, a series of 3-(3,4,5-trimethoxyphenylselenyl)-1H-indoles were synthesized as combretastatin A-4 analogs, where the indole ring mimics one of the aromatic rings of the natural product. nih.gov Although this specific study did not use the 4,6,7-trimethoxyindole core, it highlights a rational design approach where the trimethoxyphenyl motif, a key feature of combretastatin, is combined with an indole scaffold. Following this logic, hybrid molecules featuring the this compound core linked to other biologically active fragments could be designed to target various cellular pathways.

The synthesis of such hybrid molecules often involves standard coupling reactions to connect the this compound unit to another molecular fragment. These reactions could include amide bond formation, ether synthesis, or carbon-carbon bond-forming reactions like the Suzuki or Heck couplings, depending on the desired linker and the functional groups present on both components of the hybrid. acs.org The development of indole-pyrimidine hybrids, for instance, has been explored for their potential as tubulin polymerization inhibitors. nih.gov

Table 3: Examples of Indole-Based Hybrid Molecules

| Hybrid Type | Design Rationale | Key Synthetic Strategy | Reference |

| Indole-Combretastatin Analogs | Replacement of the B-ring of combretastatin with an indole moiety | Microwave-assisted synthesis of 3-arylselenylindoles | nih.gov |

| Indole-Pyrimidine Hybrids | Combination of indole and pyrimidine (B1678525) pharmacophores | Multi-step synthesis involving condensation and substitution reactions | nih.gov |

| Millepachine-Indole Hybrids | Combination of the millepachine (B2987336) scaffold with an indole moiety | Aldol (B89426) condensation and oxidation reactions | nih.gov |

Mechanistic Investigations of Biological Activities of 4,6,7 Trimethoxy 1h Indole Derivatives

Cellular Pathway Modulation Studies

The antimitotic activity of 4,6,7-trimethoxy-1H-indole derivatives is a direct consequence of their ability to inhibit tubulin polymerization. nih.gov By disrupting the formation and function of the mitotic spindle, these compounds prevent cells from successfully completing mitosis. nih.govnih.gov This leads to a halt in cell division, typically an arrest in the G2/M phase of the cell cycle. rsc.orgnih.gov Prolonged mitotic arrest often triggers apoptosis, or programmed cell death. nih.gov

Studies have shown that treatment of cancer cells with these indole (B1671886) derivatives leads to a significant increase in the mitotic index, with cells accumulating in the G2/M phase. rsc.orgnih.gov For example, compound 9p, an indole-triazole hybrid, caused a dose-dependent G2/M phase arrest in HeLa cells. rsc.org Similarly, synthetic 6,7-annulated-4-substituted indoles increased the mitotic index in HL-60 cells, an effect comparable to the known antimitotic agent vincristine. nih.gov This blockade of mitosis is a key mechanism behind the antiproliferative effects observed in various cancer cell lines. nih.govresearchgate.net

Vascular disrupting agents (VDAs) represent a therapeutic strategy that targets the established blood vessels of a tumor, as opposed to inhibiting the formation of new ones (anti-angiogenesis). nih.govnih.gov The vasculature within tumors is structurally different and more chaotic than in healthy tissue, making it a selective target. nih.gov Small-molecule VDAs, many of which are tubulin inhibitors, cause a rapid shutdown of blood flow within the tumor by targeting the endothelial cells that line the tumor microvessels. nih.govmdpi.com

Derivatives of this compound, such as OXi8006, function as potent VDAs. nih.gov The mechanism involves the inhibition of tubulin polymerization within the tumor's endothelial cells. nih.govmdpi.com This interference with the cytoskeleton causes the endothelial cells to change their morphology, rounding up and detaching from one another. nih.gov This process leads to the physical occlusion of the blood vessels, cutting off the supply of oxygen and nutrients to the tumor core and resulting in extensive necrosis. nih.govnih.gov The water-soluble phosphate (B84403) prodrug of OXi8006, known as OXi8007, has demonstrated rapid and effective vascular shutdown in various tumor models in mice. mdpi.com

Following the initial molecular insults of enzyme inhibition and mitotic arrest, this compound derivatives trigger programmed cell death, or apoptosis. This process is orchestrated by a complex network of signaling pathways. The induction of apoptosis by these compounds has been shown to involve both intrinsic (mitochondria-dependent) and extrinsic pathways. mdpi.com

A key event in the intrinsic pathway is the regulation of the Bcl-2 family of proteins. Treatment with indole derivatives has been shown to upregulate the expression of pro-apoptotic proteins like Bax, while downregulating anti-apoptotic proteins like Bcl-2. nih.govresearchgate.net This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of initiator caspase-9 and effector caspase-3. mdpi.comnih.gov

Activation of the extrinsic pathway involves initiator caspase-8. mdpi.com Some indole analogue derivatives, such as HO-3867, have been shown to activate both caspase-8 and caspase-9, indicating the involvement of both apoptotic pathways. mdpi.com The activation of these caspases culminates in the cleavage of key cellular substrates, including poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis. nih.govmdpi.com

Furthermore, signaling cascades such as the c-Jun N-terminal kinase (JNK) pathway can be activated. Studies with the curcumin (B1669340) analog HO-3867 showed that the compound increased the phosphorylation of JNK, and inhibition of the JNK pathway suppressed the activation of caspases, suggesting that JNK signaling is a critical upstream event in the induction of apoptosis by this compound. mdpi.com

Cell Cycle Arrest Mechanisms

Derivatives of this compound have demonstrated the ability to halt the proliferation of cancer cells by interfering with the cell cycle. The mechanisms are varied, targeting different phases and checkpoints to prevent cell division.

Synthetic 6,7-annulated-4-substituted indole compounds, for instance, have been shown to disrupt mitosis in HL-60 human tumor cells. nih.gov At antiproliferative concentrations, these indoles increase the mitotic index, leading to the formation of bi-nucleated and multi-nucleated cells, which suggests a blockage of cytokinesis, the final stage of cell division. nih.govnih.govresearchgate.net Further investigation into their mechanism suggests that these annulated indoles may act as microtubule de-stabilizing agents, inhibiting the polymerization of tubulin, a critical component of the mitotic spindle. nih.gov

Other indole derivatives exert their effects at different stages of the cell cycle. Studies on specific indole-aryl amides and indolyl 1,2,4-triazole (B32235) derivatives have identified their capacity to induce cell cycle arrest in the G1, G0/G1, or S phases, thereby preventing the cell from proceeding to DNA replication or mitosis. nih.govnih.gov For example, a specific indole-aryl amide derivative was found to cause cell cycle arrest in the G1 phase in HT29 colon cancer cells. nih.gov In breast cancer cell lines, certain indolyl 1,2,4-triazole derivatives arrested the cell cycle at the S phase, while others acted at the G0/G1 phase. nih.gov

Table 1: Cell Cycle Arrest Mechanisms of Indole Derivatives

| Derivative Class | Cell Line(s) | Observed Effect | Mechanism |

|---|---|---|---|

| 6,7-Annulated-4-substituted indoles | HL-60, L1210 | Increased mitotic index, formation of bi/multi-nucleated cells, blocked cytokinesis. nih.govnih.gov | Mitotic disruption, potential microtubule de-stabilization. nih.gov |

| Indole-aryl amides | HT29 | G1 phase arrest, promotion of apoptosis. nih.gov | Not specified. |

Modulation of Gene Expression and Signal Transduction Pathways (e.g., NF-κB, STAT-3, COX-2)

The biological effects of indole derivatives are frequently traced back to their ability to modulate critical signaling pathways that control inflammation, cell survival, and proliferation.

NF-κB Pathway: The nuclear factor-kappa B (NF-κB) pathway is a pivotal mediator of inflammatory responses and is often dysregulated in cancer. frontiersin.orgnih.gov In its inactive state, NF-κB is held in the cytoplasm by an inhibitor protein, IκB. frontiersin.org Pro-inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes, including those for inflammatory cytokines and enzymes like COX-2. frontiersin.orgnih.gov Several indole derivatives have been found to inhibit this pathway. The mechanism often involves preventing the degradation and phosphorylation of IκB-α, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB. nih.govnih.gov For example, the well-studied indole derivative diindolylmethane (DIM) was found to inhibit the phosphorylation of IκBα and block the translocation of NF-κB to the nucleus. nih.gov

STAT-3 Pathway: The Signal Transducer and Activator of Transcription 3 (STAT3) is another key transcription factor involved in cell proliferation and survival. Pharmacological studies have revealed that DIM and its analogs can interact with and inhibit the STAT3 signaling pathway. researchgate.net

COX-2 Pathway: Cyclooxygenase-2 (COX-2) is an enzyme that is often upregulated during inflammation and in various cancers, contributing to the production of prostaglandins (B1171923) which can promote cell proliferation. nih.gov The expression of COX-2 is frequently controlled by the NF-κB pathway. nih.govnih.gov Therefore, the anti-inflammatory effects of many indole derivatives are attributed to their ability to suppress NF-κB activation, leading to a downstream reduction in the expression of COX-2. nih.gov For instance, a 4'-bromo-5,6,7-trimethoxyflavone was shown to repress lipopolysaccharide-induced COX-2 expression by specifically suppressing the NF-κB signaling pathway. nih.gov

Table 2: Modulation of Signaling Pathways by Indole Derivatives

| Pathway | Key Molecule(s) | Mechanism of Modulation by Indole Derivatives |

|---|---|---|

| NF-κB | IκBα, p65 | Inhibition of IκBα phosphorylation and degradation; blocking nuclear translocation of p65 subunit. nih.govnih.gov |

| STAT-3 | STAT3 | Direct or indirect inhibition of the signaling pathway. researchgate.net |

| COX-2 | COX-2 | Downregulation of expression, often as a result of NF-κB pathway inhibition. nih.govnih.gov |

Molecular Basis of Antiproliferative Effects on Specific Cell Lines (Excluding Clinical Outcomes)

The antiproliferative activity of this compound derivatives has been documented across a range of cancer cell lines. The molecular mechanisms underlying these effects are often specific to the derivative and the cancer type.

In breast cancer cell lines such as MCF-7 and MDA-MB-231 , indole derivatives have been shown to induce cell cycle arrest and apoptosis. nih.govnih.gov A cyclic tetrameric derivative of indole-3-carbinol (B1674136) (I3C) was found to induce cell cycle arrest and autophagy in these cell lines, with the inhibition of Akt signaling identified as a key step. nih.gov Other indolyl 1,2,4-triazole derivatives showed potent cytotoxic activity against these same cell lines by inhibiting cyclin-dependent kinases CDK4 and CDK6. nih.gov

In colon cancer cell lines like HT-29 , indole derivatives have also shown noteworthy effects. One indole-aryl amide derivative demonstrated selective toxicity towards HT29 cells, inducing G1 phase cell cycle arrest and apoptosis, while having less effect on healthy intestinal cells. nih.gov

For leukemia cell lines such as murine L1210 and human HL-60 , synthetic 6,7-annulated-4-substituted indoles have shown potent antiproliferative effects. nih.govresearchgate.net These compounds were found to inhibit DNA synthesis and induce DNA cleavage, suggesting the triggering of an apoptotic pathway. nih.gov Their mechanism also involves disrupting mitosis and blocking cytokinesis. nih.govnih.gov

Table 3: Antiproliferative Effects of Indole Derivatives on Specific Cancer Cell Lines

| Cell Line | Cancer Type | Derivative Class | Molecular Effect |

|---|---|---|---|

| MCF-7 nih.govnih.govresearchgate.net | Breast Cancer | Cyclic I3C derivative, 4,6-Dimethoxy-1H-indole derivatives, Indolyl 1,2,4-triazoles | Inhibition of Akt signaling, induction of autophagy, inhibition of CDK4/6. nih.govnih.gov |

| MDA-MB-231 nih.govnih.govresearchgate.net | Breast Cancer | Cyclic I3C derivative, Indolyl 1,2,4-triazoles | Inhibition of Akt signaling, induction of autophagy, inhibition of CDK4/6. nih.govnih.gov |

| HT-29 nih.govnih.govresearchgate.net | Colon Cancer | Indole-aryl amides | G1 phase cell cycle arrest, induction of apoptosis. nih.gov |

| L1210 nih.govresearchgate.net | Murine Leukemia | 6,7-Annulated-4-substituted indoles | Inhibition of DNA synthesis, DNA fragmentation, mitotic disruption. nih.gov |

| HL-60 nih.gov | Human Promyelocytic Leukemia | 6,7-Annulated-4-substituted indoles | Mitotic disruption, cytokinesis blockage. nih.gov |

| HCT116 researchgate.net | Colon Cancer | Diindolylmethane (DIM) derivatives | General anti-proliferative effects. researchgate.net |

Mechanisms of Action in Combating Microbial Pathogens (e.g., Membrane Disruption, Biofilm Inhibition)

Indole and its derivatives are recognized for their broad-spectrum antimicrobial activities. samipubco.comsamipubco.com While many studies report general antibacterial or antifungal efficacy, detailed mechanistic work on specific actions like membrane disruption or biofilm inhibition for this compound derivatives is an emerging area.

One of the more defined mechanisms involves the inhibition of efflux pumps, which bacteria use to expel antimicrobial drugs, conferring resistance. For example, certain indole derivatives are known to be inhibitors of the NorA efflux pump in Staphylococcus aureus. nih.gov This pump is responsible for exporting a wide variety of structurally unrelated drugs. By inhibiting this pump, the indole derivatives can restore the efficacy of antibiotics that would otherwise be removed from the bacterial cell. nih.gov

Studies have also shown that new 4,6-dimethoxy-1H-indole derivatives possess antibacterial activity against pathogens like Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. samipubco.comresearchgate.net Antifungal activity has been noted as well, with some indole-triazole derivatives showing promising results against Candida krusei, a fungal pathogen that can be resistant to common antifungal drugs. nih.gov However, the precise mechanisms, such as whether these compounds act by disrupting the microbial cell membrane or by inhibiting the formation of protective biofilms, require further detailed investigation.

Mechanistic Understanding of Other Reported Biological Activities (e.g., Anti-inflammatory, Antioxidant, Iron Homeostasis Perturbation)

Beyond their antiproliferative and antimicrobial effects, derivatives of this compound exhibit a range of other biological activities rooted in distinct molecular mechanisms.

Anti-inflammatory Mechanisms: The anti-inflammatory properties of these compounds are largely attributed to their modulation of the NF-κB and COX-2 pathways, as discussed previously. nih.govcapes.gov.br By inhibiting the NF-κB signaling cascade, these derivatives can prevent the production of pro-inflammatory mediators, including prostaglandins (via COX-2), TNF-α, and various interleukins, thereby reducing the inflammatory response. nih.govnih.gov

Antioxidant Mechanisms: Indole derivatives can function as antioxidants through several mechanisms. nih.gov These include directly scavenging free radicals via hydrogen atom transfer (HAT) or single electron transfer (SET) mechanisms. nih.govnih.gov The presence of the unsubstituted indole nitrogen atom and the nature of substituents on the indole ring are crucial for this activity. nih.gov Another significant antioxidant mechanism is the chelation of transition metal ions, particularly iron (Fe²⁺). nih.gov By binding to iron, these compounds prevent it from participating in Fenton reactions, which generate highly destructive hydroxyl radicals. Gramine, a simple indole derivative, is an excellent Fe²⁺ chelator, and further modifications to its structure can enhance this activity. nih.gov

Iron Homeostasis Perturbation: The ability of indole derivatives to chelate iron directly impacts cellular iron homeostasis. nih.gov Iron is essential for numerous cellular processes, but excess "labile" iron can be toxic due to its redox activity. nih.gov By chelating intracellular ferrous iron, indole derivatives can reduce the labile iron pool, which constitutes a protective antioxidant effect. nih.gov This interaction suggests a potential role for these compounds in conditions associated with iron dysregulation.

Table 4: Summary of Other Biological Activities and Mechanisms

| Biological Activity | Mechanism(s) |

|---|---|

| Anti-inflammatory | Inhibition of the NF-κB pathway, leading to reduced expression of COX-2, TNF-α, and other pro-inflammatory cytokines. nih.govnih.gov |

| Antioxidant | - Direct radical scavenging (Hydrogen Atom Transfer, Single Electron Transfer). nih.gov - Chelation of pro-oxidant metal ions like Fe²⁺. nih.gov |

| Iron Homeostasis Perturbation | Sequestration of intracellular ferrous iron (Fe²⁺), reducing the labile iron pool. nih.gov |

Structure Activity Relationship Sar Studies of 4,6,7 Trimethoxy 1h Indole Derivatives

Impact of Methoxy (B1213986) Group Positions on Biological Activity

The arrangement of methoxy groups on the indole (B1671886) scaffold is a critical determinant of biological efficacy, particularly in the context of anticancer activity. The 3,4,5-trimethoxyphenyl (TMP) moiety is a well-established pharmacophore essential for binding to the colchicine (B1669291) site of tubulin, thereby inhibiting its polymerization and arresting tumor cell proliferation. nih.gov The strategic placement of methoxy groups on the indole ring itself further modulates this activity.

In a series of 2-aryl-3-aroyl indoles designed as vascular disrupting agents, the presence of a methoxy group at the C6 position of the indole ring was a common feature in many active compounds. researchgate.net Further investigation into disubstituted analogues of 6-methoxy-3-(3',4',5'-trimethoxybenzoyl)-1H-indole (BPR0L075) revealed that the introduction of a hydroxyl group at the 7-position, creating a molecule that mimics the 3-hydroxy group of combretastatin (B1194345) A-4's B-ring, resulted in a potent inhibitor of tubulin polymerization and a cytotoxic agent. researchgate.net This highlights that while the 4,6,7-trimethoxy substitution pattern provides a foundational level of activity, the specific positioning and interplay with other substituents are key to optimizing potency.

Studies on related heterocyclic systems, such as 5,6,7-trimethoxy quinolines, also underscore the importance of the trimethoxy substitution pattern for potent cytotoxicity against various cancer cell lines. nih.gov The collective evidence suggests that the electron-donating nature and the specific spatial arrangement of the methoxy groups on the aromatic ring system are crucial for favorable interactions with biological targets.

Influence of Substituents at N1, C2, and C3 Positions on Molecular Interactions

Modifications at the N1, C2, and C3 positions of the 4,6,7-trimethoxy-1H-indole core have a profound impact on the molecule's interaction with its biological targets.

N1 Position: Alkylation or arylation at the N1 position can significantly alter the biological profile of indole derivatives. For instance, in a series of N-substituted indole analogues, the nature of the substituent at the N1 position was shown to influence their biological activity. umich.edu In the context of tubulin inhibitors, N-methylation of the indole ring is a common strategy. nih.gov Research on 4,6-dimethoxy-1H-indole derivatives showed that substitution at the N1 position with an acetic acid moiety served as a starting point for the synthesis of various heterocyclic derivatives with antibacterial and antitumor activities. researchgate.net

C2 Position: The C2 position is a key site for introducing substituents that can modulate activity. In a study on indole-based tubulin inhibitors, the introduction of a 3-(3,4,5-trimethoxyphenyl)thio moiety at the C2 position of the indole ring resulted in effective tubulin assembly inhibitors. nih.gov The nature of the substituent at C2 can also influence the synthetic accessibility of further functionalized derivatives. For example, the presence of a substituent at C2 can promote the oxidative coupling of indoles to generate C2, C3-disubstituted indoles with promising anticancer activities. nih.gov

C3 Position: The C3 position of indole is highly reactive and a common site for substitution in the design of bioactive molecules. nih.gov In the case of combretastatin analogues, a 3-aroyl group is a key feature for potent activity. researchgate.net The introduction of hydrazide groups at the C3 position of 2-phenylindoles has led to compounds with potent cytotoxicity. nih.gov Furthermore, the synthesis of indole 3-carboxamide derivatives is a widely explored strategy for developing enzyme inhibitors. nih.gov

A summary of the influence of substituents at different positions on the biological activity of indole derivatives is presented in the table below.

| Position | Type of Substituent | Impact on Biological Activity |

| N1 | Alkyl, Aryl, Acetic Acid | Modulates activity and serves as a handle for further derivatization. umich.edunih.govresearchgate.net |

| C2 | Arylthio, Alkyl | Influences potency as tubulin inhibitors and facilitates further synthetic modifications. nih.govnih.gov |

| C3 | Aroyl, Hydrazide, Carboxamide | Crucial for anticancer and enzyme inhibitory activities. researchgate.netnih.govnih.gov |

Correlation between Stereochemistry and Biological Potency

Stereochemistry plays a pivotal role in the biological activity of chiral molecules, influencing their binding to targets, metabolism, and distribution. nih.gov For many natural products and their derivatives, chirality is a key driver of potency and pharmacokinetic properties. nih.gov

While specific studies on the stereochemistry of this compound derivatives are not extensively documented in the reviewed literature, the principles derived from studies on other chiral heterocyclic compounds are highly relevant. For instance, in a study of 3-Br-acivicin isomers, only the natural (5S, αS) isomers displayed significant antiplasmodial activity, suggesting that stereoselective uptake and target binding are crucial for their biological effect. nih.govnih.gov It was observed that even with identical lipophilicity (clogD), different stereoisomers exhibited vastly different potencies, indicating that passive diffusion is not the sole determinant of cellular activity. nih.gov

Molecular modeling in such studies can shed light on the structural and stereochemical requirements for efficient interaction with biological targets, leading to a better understanding of how specific stereoisomers lead to covalent irreversible binding and enzyme inactivation. nih.govresearchgate.net Therefore, it is highly probable that if chiral centers are introduced into the side chains or substituents of this compound derivatives, their biological potency will be significantly dependent on their stereochemical configuration.

Analysis of Molecular Properties Affecting Target Engagement and Cellular Uptake

The engagement of this compound derivatives with their biological targets and their ability to be taken up by cells are governed by a range of molecular properties.

Lipophilicity: The lipophilicity of a compound, often expressed as logP, is a critical factor influencing its ability to cross cell membranes. In a study of 5,6,7-trimethoxy-2-methyl-N-phenylquinolin-4-amine derivatives, it was generally observed that the cytotoxicity of the compounds increased with increasing lipophilicity of the substitution at the 4-position of the N-phenyl group. nih.gov This suggests that enhanced lipophilicity can lead to better cell permeability and higher intracellular concentrations.

Electronic Properties: The electronic nature of the substituents also plays a significant role. The addition of electron-donating groups, such as methoxy groups, can enhance the electron cloud density of the indole ring system. nih.gov This can lead to more favorable interactions with the binding sites of target proteins, such as tubulin. nih.gov

Target Engagement: For indole derivatives that act as tubulin inhibitors, molecular docking studies have revealed key interactions within the colchicine binding site. These interactions often involve hydrogen bonding and hydrophobic interactions with specific amino acid residues. nih.gov For example, the trimethoxyphenyl (TMP) moiety is known to form a hydrogen bond with Cysβ241, while the indole ring can have hydrophobic interactions with residues like Leuβ248, Leuβ255, and Asnβ258. nih.gov The specific substitution pattern on the indole ring can further optimize these interactions.

The table below summarizes key molecular properties and their effects on biological activity.

| Molecular Property | Influence | Example |

| Lipophilicity (logP) | Increased lipophilicity can lead to enhanced cellular uptake and cytotoxicity. | In 5,6,7-trimethoxy quinoline (B57606) derivatives, substitutions increasing lipophilicity boosted anticancer activity. nih.gov |

| Electronic Effects | Electron-donating groups can enhance binding to target proteins. | Methoxy groups on the indole ring increase electron density, potentially improving tubulin binding. nih.gov |

| Hydrogen Bonding | Formation of hydrogen bonds with target residues is crucial for binding affinity. | The TMP moiety of tubulin inhibitors often forms a hydrogen bond with Cysβ241. nih.gov |

| Hydrophobic Interactions | Hydrophobic interactions with the target's binding pocket contribute to the stability of the drug-target complex. | The indole ring of tubulin inhibitors engages in hydrophobic interactions with several amino acid residues. nih.gov |

SAR in the Context of Analog Design for Specific Targets

The understanding of SAR is a cornerstone for the rational design of novel analogs of this compound with improved potency and selectivity for specific biological targets, particularly in the realm of anticancer drug discovery.

A prominent example is the design of indole-based tubulin inhibitors inspired by the natural product combretastatin A-4 (CA-4). nih.gov CA-4 has a trimethoxyphenyl (TMP) moiety which is a key pharmacophore for tubulin binding. nih.gov However, its clinical utility is hampered by poor pharmacokinetic properties. To overcome this, researchers have designed analogs where the TMP moiety is linked to an indole scaffold, which serves as a bioisostere for the second aromatic ring of CA-4. nih.gov

In the design of analogs of 6-methoxy-3-(3',4',5'-trimethoxybenzoyl)-1H-indole (BPR0L075), another potent tubulin inhibitor, SAR studies guided the synthesis of new disubstituted derivatives. researchgate.net The introduction of a hydroxyl group at the 7-position of the indole nucleus, mimicking a feature of CA-4, led to a compound with potent tubulin polymerization inhibitory activity and cytotoxicity. researchgate.net This demonstrates a clear application of SAR in fine-tuning the structure of a lead compound to enhance its biological activity.

The design of such analogs often involves a multi-pronged approach:

Scaffold Hopping: Replacing a core scaffold with another that retains similar spatial and electronic properties, as seen in the use of the indole ring to mimic parts of other natural products. nih.gov

Bioisosteric Replacement: Substituting functional groups with others that have similar physical or chemical properties to improve potency or pharmacokinetic profiles.

Molecular Hybridization: Combining pharmacophoric elements from different known active compounds to create a new hybrid molecule with potentially synergistic or enhanced activity. rsc.org

These strategies, informed by detailed SAR studies, have led to the discovery of novel indole derivatives with potent anticancer activity, arresting the cell cycle at the G2/M phase and inducing apoptosis. rsc.org

Computational Chemistry and Theoretical Approaches to 4,6,7 Trimethoxy 1h Indole Research

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in understanding the intrinsic properties of a molecule like 4,6,7-trimethoxy-1H-indole. DFT methods are used to solve the electronic structure of a molecule, providing insights into its geometry, stability, and reactivity. mdpi.com

Detailed Research Findings: By applying DFT with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G), the three-dimensional structure of this compound can be optimized to its lowest energy conformation. From this optimized structure, several key electronic properties are calculated.

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The HOMO energy indicates the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The energy gap between HOMO and LUMO (ΔE) is a critical parameter for molecular stability; a larger gap implies lower reactivity. researchgate.net For indole (B1671886) derivatives, these orbitals are typically distributed over the π-system of the bicyclic ring.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites. researchgate.net For this compound, the oxygen atoms of the methoxy (B1213986) groups and the region around the indole nitrogen are expected to be nucleophilic sites, while the N-H proton would be an electrophilic site, guiding potential non-covalent interactions like hydrogen bonding. researchgate.net

Global Reactivity Descriptors: Parameters such as ionization potential, electron affinity, chemical hardness, and softness can be derived from HOMO and LUMO energies, providing a quantitative measure of the molecule's reactivity and stability. researchgate.net

Table 1: Illustrative DFT-Calculated Properties for an Indole Derivative This table presents typical data obtained from DFT calculations for an indole derivative, illustrating the expected properties for this compound.

| Parameter | Typical Value | Significance |

|---|---|---|

| EHOMO | -5.5 to -6.5 eV | Electron-donating ability |

| ELUMO | -0.5 to -1.5 eV | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 4.5 to 5.5 eV | Chemical reactivity and stability |

| Dipole Moment | 1.5 to 3.0 Debye | Molecular polarity |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a macromolecular target, such as a protein or enzyme. mdpi.com This method is instrumental in identifying potential biological targets for this compound and elucidating its mechanism of action at an atomic level. nih.gov

Detailed Research Findings: The process involves preparing the 3D structure of this compound and a library of potential protein targets. Docking algorithms then sample a vast number of possible conformations and orientations of the ligand within the protein's binding site, scoring each pose based on a force field. The scores, typically expressed as binding energy (e.g., in kcal/mol), estimate the binding affinity. nih.gov

Binding Affinity and Pose: A lower binding energy indicates a more favorable interaction. nih.gov Docking studies can reveal the specific binding pose of this compound, showing which amino acid residues it interacts with.

Interaction Analysis: Key interactions, such as hydrogen bonds, hydrophobic contacts, and π-π stacking, can be visualized and analyzed. For instance, the indole N-H group could act as a hydrogen bond donor, while the methoxy oxygens could be acceptors. The aromatic indole ring can engage in hydrophobic and π-stacking interactions with residues like phenylalanine, tyrosine, or tryptophan in the binding pocket. tandfonline.com

Table 2: Illustrative Molecular Docking Results for an Indole Ligand with a Protein Target This table provides an example of the interaction data generated from a molecular docking simulation.

| Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues | Types of Interactions |

|---|---|---|---|

| Pim-1 Kinase | -8.5 | Glu121, Lys67, Phe49 | Hydrogen Bond, π-cationic |

| DHFR | -7.9 | Ile7, Phe31, Ser59 | Hydrogen Bond, Hydrophobic |

| COX-2 | -9.2 | Arg120, Tyr355, Ser530 | Hydrogen Bond, Hydrophobic |

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time, providing insights into the stability of the ligand-protein complex and the conformational changes that may occur upon binding. nih.gov

Detailed Research Findings: An MD simulation starts with the best-docked pose of the this compound-protein complex. The system is placed in a simulated physiological environment (e.g., a box of water molecules and ions at 310 K). The forces on each atom are calculated, and Newton's equations of motion are solved to track their trajectories over a set period, often nanoseconds. researchgate.net

Binding Stability: The stability of the complex is assessed by monitoring the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand over the simulation time. A stable RMSD suggests the ligand remains bound in a consistent manner. researchgate.net

Interaction Persistence: MD allows researchers to analyze the persistence of key interactions found in docking. For example, it can determine the percentage of simulation time a specific hydrogen bond is maintained.

Binding Free Energy Calculation: Techniques like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) can be applied to MD trajectories to provide a more accurate estimation of the binding free energy, corroborating the docking scores. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov For this compound, a QSAR model could predict its activity based on its structural features, provided a dataset of related indole derivatives with known activities is available. researchgate.net

Detailed Research Findings: The development of a QSAR model involves several steps:

Data Set Collection: A series of indole derivatives with measured biological activity (e.g., IC50 values) against a specific target is compiled. eurjchem.com

Descriptor Calculation: For each molecule, a large number of numerical descriptors are calculated. These can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., steric parameters). researchgate.net

Model Building: Statistical methods, such as Multiple Linear Regression (MLR), are used to build a mathematical equation that correlates a subset of descriptors with the biological activity. tandfonline.com

Validation: The model's predictive power is rigorously tested using internal (e.g., cross-validation) and external validation sets of compounds not used in model creation. eurjchem.com

A validated QSAR model for indole derivatives could be used to predict the biological activity of this compound before it is synthesized or tested experimentally. The model's equation reveals which structural properties are most important for activity. researchgate.net

Table 3: Common Molecular Descriptors Used in QSAR Studies of Indole Derivatives This table lists descriptors frequently found to be significant in QSAR models for indole-based compounds.

| Descriptor Class | Example Descriptor | Property Represented |

|---|---|---|

| Electronic | Dipole Moment | Polarity and charge distribution |

| Topological | Kappa Shape Index (κ2) | Molecular shape and branching nih.gov |

| Thermodynamic | LogP | Lipophilicity/Hydrophobicity |

| Quantum Chemical | HOMO/LUMO Energy | Electron donating/accepting capacity |

In Silico Screening and Drug Design Principles

In silico screening, or virtual screening, uses computational methods to search large libraries of compounds to identify those most likely to bind to a drug target. mdpi.com This approach can be used to discover novel indole derivatives or to identify the most promising targets for a specific compound like this compound. Furthermore, the principles of drug design can be applied to modify its structure to enhance potency and selectivity.

Detailed Research Findings:

Virtual Screening: If a target protein is known, its structure can be used to screen vast virtual libraries of compounds, including indole derivatives, to find potential hits using molecular docking. Conversely, this compound could be docked against a panel of known drug targets to generate hypotheses about its biological function (reverse docking). mdpi.com

Pharmacophore Modeling: A pharmacophore model defines the essential 3D arrangement of features (e.g., hydrogen bond donors/acceptors, aromatic rings) necessary for biological activity. By analyzing known active indole derivatives, a pharmacophore model can be built and used to design new molecules, including modifications to the this compound scaffold, that fit the model and are predicted to be active. nih.gov

Structure-Based Drug Design: Insights from docking and MD simulations of this compound can guide its structural modification. For example, if a region of the binding pocket is unoccupied, the indole scaffold could be elaborated with an additional functional group to create new, favorable interactions, thereby improving binding affinity. orientjchem.org This iterative process of computational design, followed by synthesis and testing, is a cornerstone of modern drug discovery. rsc.org

Applications in Complex Chemical Synthesis and Natural Product Chemistry

4,6,7-Trimethoxy-1H-Indole as a Building Block in Natural Product Total Synthesis (e.g., Marine Alkaloids)

The indole (B1671886) scaffold is a common motif in a plethora of marine alkaloids, many of which exhibit significant biological activities. nih.gov While the direct total synthesis of a marine alkaloid using this compound is not extensively documented, the utility of polysubstituted indoles in this field is well-established. The methoxy (B1213986) groups in this compound can serve as crucial precursors for the introduction of other functionalities or can be part of the final natural product structure. For instance, the synthesis of various marine-derived indole alkaloids often involves the coupling of functionalized indole units. mdpi.com The electron-rich nature of this compound would facilitate electrophilic substitution reactions, a common strategy in the elaboration of the indole core during the synthesis of complex alkaloids.

The synthesis of marine bisindole alkaloids, for example, often relies on the reactivity of the C2 and C3 positions of the indole ring. mdpi.com The electronic properties conferred by the trimethoxy substitution pattern can be harnessed to control the regioselectivity of such coupling reactions. Furthermore, methoxy groups can be demethylated to reveal hydroxyl functionalities, which are common in natural products and can serve as points for further diversification or for mimicking the structure of a natural target. nih.gov

Table 1: Examples of Marine Indole Alkaloids with Potential for Synthesis Using Functionalized Indole Building Blocks

| Alkaloid Class | Example | Potential Synthetic Connection to Functionalized Indoles |

| Bisindole Alkaloids | Hamacanthins | Construction often involves coupling of two indole units, where substitution patterns on the indole ring are critical for reactivity and the final structure. mdpi.com |

| Simple Indole Alkaloids | 6-Bromoindole derivatives | Functionalized indoles can be brominated or otherwise halogenated to match the substitution pattern of the natural product. nih.gov |

| Indole-Terpenoids | Penerpenes | Synthesis requires the linkage of an indole moiety to a terpenoid unit, where the indole's reactivity is key. mdpi.com |

This table is for illustrative purposes and highlights the general synthetic strategies where a building block like this compound could be valuable.

Synthetic Utility in Constructing Advanced Organic Frameworks

The construction of advanced organic frameworks, such as those found in materials science or complex drug molecules, often requires building blocks with well-defined electronic and steric properties. The this compound scaffold offers a unique combination of a planar aromatic system with multiple functional groups. The methoxy groups can influence the solid-state packing of molecules, potentially leading to materials with interesting photophysical or electronic properties.

In medicinal chemistry, the indole core is considered a "privileged scaffold" due to its ability to interact with a wide range of biological targets. nih.gov The synthesis of novel drug candidates often involves the elaboration of a central core to create a library of analogues. Starting from 4,6-dimethoxy-1H-indole, which is structurally similar to the title compound, researchers have synthesized a variety of heterocyclic systems, demonstrating the versatility of the methoxy-substituted indole core in building complex molecular architectures. samipubco.comresearchgate.net For example, the N-alkylation of 4,6-dimethoxy-1H-indole with chloroacetic acid provides a key intermediate that can be further cyclized to form pyrazole, isoxazole, and pyrimidine (B1678525) derivatives. samipubco.comresearchgate.net This highlights how the indole nitrogen of a methoxylated indole can be readily functionalized to construct more elaborate frameworks.

The methoxy groups themselves can also participate in synthetic transformations. For example, they can direct ortho-metalation reactions, allowing for the introduction of substituents at specific positions on the benzene (B151609) ring. This level of control is crucial for the rational design and synthesis of complex organic molecules.

Role in the Diversification of Bioactive Scaffolds

The indole ring is a key component of many marketed drugs, including those with anticancer, antimicrobial, and antihypertensive activities. nih.gov The derivatization of the indole scaffold is a common strategy in drug discovery to optimize potency, selectivity, and pharmacokinetic properties. The 4,6,7-trimethoxy substitution pattern provides a unique starting point for creating diverse libraries of bioactive compounds.